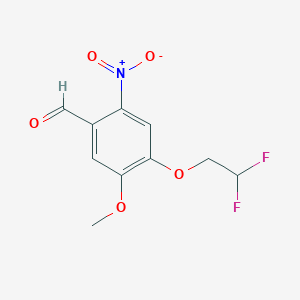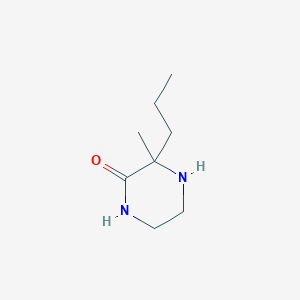
4-氯-2-氰基苯基硼酸
描述
4-Chloro-2-cyanophenylboronic acid is a biochemical reagent . It can be used for palladium catalyzed Suzuki cross-coupling reactions to synthesize 6-acryl-2,4-diamino-pyrimidines and triazines . It is also used as a precursor in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists used in the treatment of pain .
Synthesis Analysis
4-Cyanophenylboronic acid can be used for palladium catalyzed Suzuki cross-coupling reactions . This compound is used to synthesize 6-acryl-2,4-diamino-pyrimidines and triazines .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-cyanophenylboronic acid is C7H5BClNO2 . The average mass is 181.384 Da and the monoisotopic mass is 181.010193 Da .Chemical Reactions Analysis
4-Cyanophenylboronic acid can be used for palladium catalyzed Suzuki cross-coupling reactions . It is also used in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists .Physical And Chemical Properties Analysis
The molecular formula of 4-Chloro-2-cyanophenylboronic acid is C7H5BClNO2 . The average mass is 181.384 Da and the monoisotopic mass is 181.010193 Da .科学研究应用
4-氯-2-氰基苯基硼酸:科学研究应用:
铃木-宫浦交叉偶联
4-氯-2-氰基苯基硼酸被用于铃木-宫浦交叉偶联反应,该反应在有机合成中形成碳-碳键至关重要。 该反应因其温和的条件和对各种官能团的耐受性而特别有价值 .
茚满酮的合成
该化合物可用于合成取代的茚满酮或茚满酮,通过与炔烃的铑催化的[3+2]环化反应 。茚满酮是医药和材料科学中重要的中间体。
寡硼酸受体
它参与了寡硼酸受体的合成,这些受体具有改进的结构和电子性能。 这些受体因其对各种分子的结合亲和力而具有重要意义,这对传感和分子识别有影响 .
组胺-3 受体配体
另一个应用是合成氨基烷氧基联苯腈,它们用作组胺-3 受体的配体。 这些受体在神经过程起作用,可以作为治疗各种中枢神经系统疾病的目标 .
传感应用
硼酸,包括 4-氯-2-氰基苯基硼酸,因其传感应用而受到研究,特别是由于它们与顺式二醇的相互作用。 这使得它们在设计针对特定分析物的传感器方面很有用 .
超分子组装体
该化合物与各种 N-供体化合物形成超分子组装体,具有不同的构象特征。 此类组装体因其在材料科学和纳米技术中的潜在应用而受到研究 .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation and is harmful if swallowed, in contact with skin or if inhaled . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
未来方向
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
作用机制
Target of Action
The primary target of 4-Chloro-2-cyanophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 4-Chloro-2-cyanophenylboronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Chloro-2-cyanophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in the 4-Chloro-2-cyanophenylboronic acid) to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Chloro-2-cyanophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, such as 4-chloro-2-cyanophenylboronic acid, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 4-Chloro-2-cyanophenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-cyanophenylboronic acid. For instance, the compound’s susceptibility to hydrolysis is influenced by pH, with the rate of reaction considerably accelerated at physiological pH . Therefore, the environmental pH could significantly impact the compound’s stability and efficacy .
属性
IUPAC Name |
(4-chloro-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBTXCSSSBWRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717060 | |
| Record name | (4-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
819070-53-6 | |
| Record name | (4-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



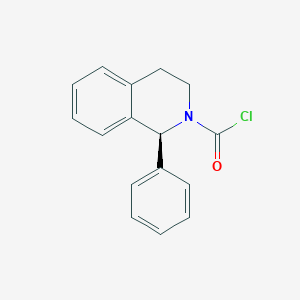
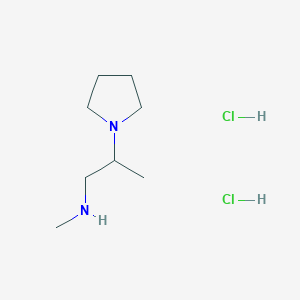
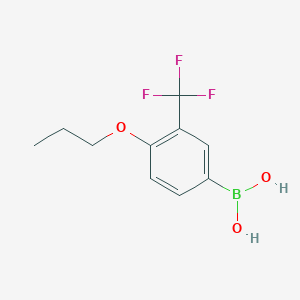
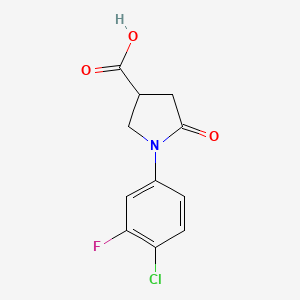
![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)

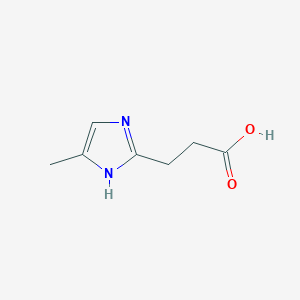
![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)

![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)

![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1425587.png)
